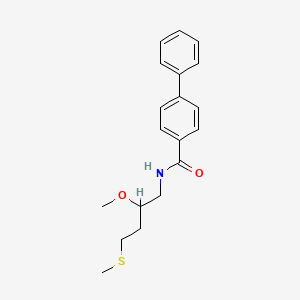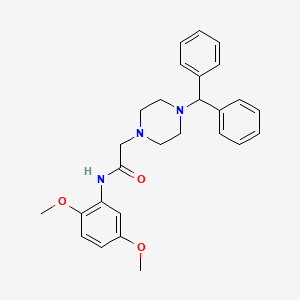acetate CAS No. 1486896-83-6](/img/structure/B2863777.png)
Methyl [(cyclopropylcarbamoyl)amino](phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters . Additionally, esters can be synthesized from trans-esterification reactions .Chemical Reactions Analysis
Esters, including “Methyl (cyclopropylcarbamoyl)aminoacetate”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Applications De Recherche Scientifique
Multicomponent Reactions in Organic Synthesis
This compound is utilized in multicomponent reactions (MCRs) to synthesize complex heterocyclic structures, which are crucial in drug discovery and organic synthesis . MCRs offer a streamlined approach to creating diverse molecular architectures, which can lead to the development of new pharmaceuticals.
Thioamide Synthesis in Medicinal Chemistry
In medicinal chemistry, the compound serves as a precursor for the synthesis of thioamides . Thioamides are structurally similar to amides but exhibit enhanced chemical stability and biological activity, making them valuable in the design of novel drugs.
Suzuki–Miyaura Cross-Coupling in Pharmaceutical Development
The compound’s derivatives are potential intermediates in Suzuki–Miyaura cross-coupling reactions . This reaction is widely used in the pharmaceutical industry to create carbon-carbon bonds, which is a fundamental step in constructing complex drug molecules.
Auxin Analogues in Agricultural Chemistry
Derivatives of this compound may act as auxin analogues, influencing plant growth and development . Research in this area could lead to the creation of new agrochemicals that regulate plant hormones and improve crop yields.
Material Science Applications
In material science, the compound’s derivatives could be used to develop new polymeric materials . These materials might have applications in creating novel coatings, adhesives, or composite materials with unique properties.
Environmental Science Research
The compound may be investigated for its role in environmental science, particularly in the biodegradation processes . Understanding its breakdown could lead to better waste management strategies for related compounds.
Biochemical Studies
In biochemistry, the compound could be used to study ester formation and hydrolysis reactions, which are fundamental to understanding lipid metabolism and energy storage in living organisms .
Pharmacological Research
Pharmacologically, the compound might be explored for its potential as a prodrug or in the synthesis of active pharmaceutical ingredients (APIs) that require specific ester linkages for their activity .
Safety and Hazards
The safety data sheet for a similar compound, Methyl phenylacetate, indicates that it is highly flammable and causes serious eye irritation . It may also cause drowsiness or dizziness . These hazards may also apply to “Methyl (cyclopropylcarbamoyl)aminoacetate”, but specific information is not available.
Propriétés
IUPAC Name |
methyl 2-(cyclopropylcarbamoylamino)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-12(16)11(9-5-3-2-4-6-9)15-13(17)14-10-7-8-10/h2-6,10-11H,7-8H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOJYGYLEZPIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [(cyclopropylcarbamoyl)amino](phenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2863696.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone](/img/structure/B2863697.png)
![2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863698.png)


![6-Cyclopropyl-4-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2863702.png)
![2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2863704.png)


![4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863710.png)
![tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2863711.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)
![3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2863713.png)